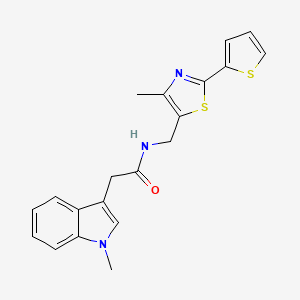

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research into the corrosion inhibition properties of similar sulfonamide derivatives, including compounds with close structural analogs to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide, has shown promising results. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations to explore their efficacy. These studies indicate the potential of such compounds in protecting metals against corrosion, highlighting their importance in industrial applications where corrosion resistance is crucial Kaya et al., 2016.

Energetic Materials

Zhang and Shreeve (2014) focused on the assembly of diverse N-O building blocks, including furan derivatives, to create high-performance energetic materials. Their work underscores the utility of such compounds in developing substances with excellent detonation properties, suggesting potential applications in explosives and propellants Zhang & Shreeve, 2014.

Cancer Research

A series of novel terpyridine-skeleton molecule derivants, including those with furan cores, have been synthesized and evaluated for their biological activities. Kwon et al. (2015) identified compounds that acted as catalytic inhibitors of topoisomerases, exhibiting significant potential in inhibiting tumor growth and metastasis. This research opens avenues for the development of new anticancer agents based on structural motifs similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide Kwon et al., 2015.

Photocatalysis

In the realm of photocatalysis, compounds featuring furan and pyridine units have been explored for their potential to enhance the performance of dye-sensitized solar cells (DSSCs). Wei et al. (2015) synthesized pyridine-anchor co-adsorbents that, when combined with a ruthenium complex, significantly improved the efficiency of DSSCs. Such findings demonstrate the relevance of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide and its derivatives in renewable energy technologies Wei et al., 2015.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withCytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme involved in the metabolism of several pharmaceuticals, carcinogens, and even environmental pollutants.

Mode of Action

It’s worth noting that compounds with similar structures have been involved inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

The involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Result of Action

Its potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, a fundamental process in organic chemistry .

Action Environment

The stability of similar compounds has been enhanced by masking boronic acids with diethanolamine .

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-22-14-6-2-7-15(11-14)24(20,21)19-12-13-5-3-9-18-17(13)16-8-4-10-23-16/h2-11,19H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZGKBMNSJEURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2428542.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2428545.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2428547.png)

![Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2428548.png)

![2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2428553.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2428561.png)

![9-(3-chloro-4-methylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2428563.png)